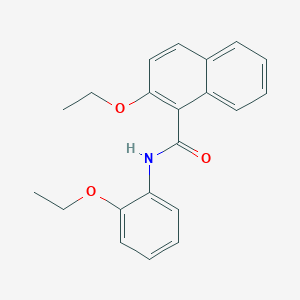![molecular formula C21H19ClN2O2S B308940 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide](/img/structure/B308940.png)
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide, also known as CPTB, is a chemical compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in neuronal function. In immunology, this compound has been shown to modulate the activity of immune cells and reduce inflammation.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide is not fully understood, but it is believed to act as a sigma-1 receptor agonist. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, this compound has been shown to modulate calcium signaling and protect against oxidative stress. In immune cells, this compound has been shown to reduce inflammation and modulate cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists for use in scientific research and potential therapeutic applications. Another area of interest is the study of the role of the sigma-1 receptor in other cellular processes, such as autophagy and mitochondrial function. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
Synthesemethoden
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-phenylethylamine, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with thiophene-2-carboxylic acid to produce this compound.
Eigenschaften
Molekularformel |
C21H19ClN2O2S |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
4-chloro-N-(2-phenylethyl)-3-[(2-thiophen-2-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C21H19ClN2O2S/c22-18-9-8-16(21(26)23-11-10-15-5-2-1-3-6-15)13-19(18)24-20(25)14-17-7-4-12-27-17/h1-9,12-13H,10-11,14H2,(H,23,26)(H,24,25) |
InChI-Schlüssel |
WMOZGQUFXWHSKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



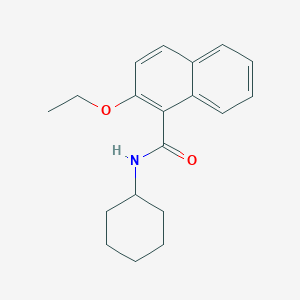
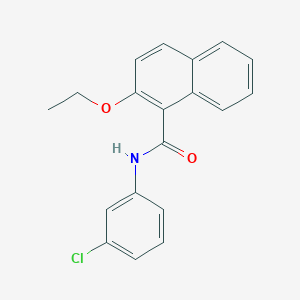
![2-(Diethylamino)ethyl 4-{[2-(3-chlorophenoxy)propanoyl]amino}benzoate](/img/structure/B308860.png)
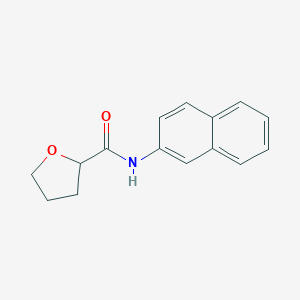
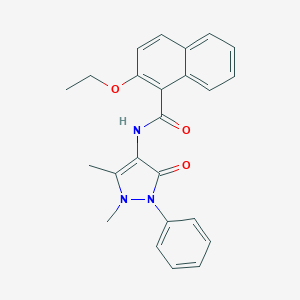
![2-(Diethylamino)ethyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B308865.png)
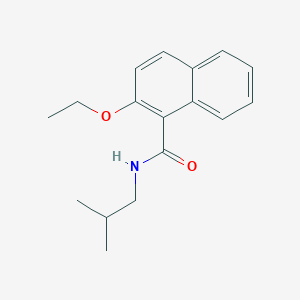

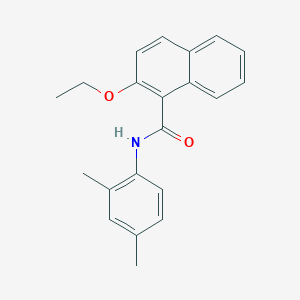


![Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B308874.png)

